1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine
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Overview
Description
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s mode of action is primarily through the inhibition of CDK2, which leads to the arrest of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a decrease in cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have suitable bioavailability .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with CDK2, a cyclin-dependent kinase . The nature of this interaction involves the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects by inhibiting the enzymatic activity of CDK2/cyclin A2 . This inhibition is achieved through the compound’s binding interactions with the enzyme, which leads to alterations in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth and CDK2 activity are significant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.
Scientific Research Applications
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including acting as inhibitors for various enzymes and receptors.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit various biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These isomers are widely studied for their medicinal properties.
Uniqueness
1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .
Properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N6/c1-12-11-14(26-16(21-12)22-15(23-26)17(18,19)20)25-9-7-24(8-10-25)13-5-3-2-4-6-13/h11,13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYITRYPSYUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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